molecular formula C29H59N2O6P B12321036 N-hexanoyl-D-erythro-sphingosylphosphorylcholine

N-hexanoyl-D-erythro-sphingosylphosphorylcholine

Cat. No.: B12321036
M. Wt: 562.8 g/mol
InChI Key: AHZZHULAOVWYNO-QURGRASLSA-N
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Description

It is a derivative of sphingomyelin, which is a type of phospholipid found in animal cell membranes, particularly in the myelin sheath of nerve cells . This compound is known for its involvement in various biological processes, including cell signaling and membrane structure integrity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexanoyl-D-erythro-sphingosylphosphorylcholine typically involves the acylation of sphingosine with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-hexanoyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexanoyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:

Mechanism of Action

N-hexanoyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its role in cell membranes. It interacts with cholesterol to form lipid rafts, which are microdomains that regulate protein localization and signaling. The compound also serves as a precursor to bioactive molecules such as ceramides, which are involved in apoptosis and cell differentiation .

Comparison with Similar Compounds

Similar Compounds

    N-palmitoyl-D-sphingomyelin: Another sphingomyelin derivative with a longer acyl chain.

    N-stearoyl-D-sphingomyelin: Similar structure but with an 18-carbon acyl chain.

    N-lauroyl-D-sphingomyelin: Contains a 12-carbon acyl chain.

Uniqueness

N-hexanoyl-D-erythro-sphingosylphosphorylcholine is unique due to its shorter acyl chain, which affects its biophysical properties and interactions within the cell membrane. This shorter chain length allows for distinct packing and fluidity characteristics, making it a valuable tool in studying membrane dynamics and lipid-protein interactions .

Properties

Molecular Formula

C29H59N2O6P

Molecular Weight

562.8 g/mol

IUPAC Name

[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+

InChI Key

AHZZHULAOVWYNO-QURGRASLSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O

Origin of Product

United States

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